2-(4-氯苯氧基)-2-甲基丙酸甲酯

描述

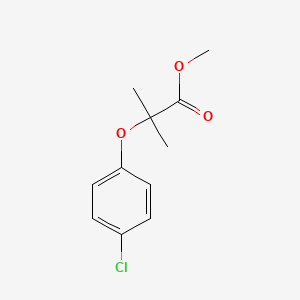

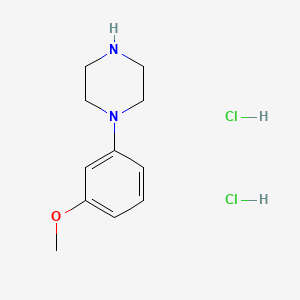

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoate moiety

科学研究应用

植物生长调节剂

2-(4-氯苯氧基)-2-甲基丙酸甲酯是一种广泛用于农田的苯氧基羧酸类选择性激素除草剂 . 它用于控制植物生长,但其在施用过程中的漂移会对棉花和其他作物植物造成损害 . 研究表明,某些植物生长调节剂可以用来减轻这种化合物造成的损害,并保持棉花的产量 .

农业除草剂

该化合物被广泛用作农业除草剂,用于控制阔叶杂草 . 它的应用有助于提高作物的产量和价值 . 然而,它也被认为是新兴环境污染的来源 .

环境污染

由于其在农业中的广泛应用,2-(4-氯苯氧基)-2-甲基丙酸甲酯会污染土壤、地表水和地下水,导致植物发育抑制加剧和土壤毒性 . 这导致了需要自然方法将其有效地从环境中消除 .

生物修复

正在探索生物修复技术,如生物修复、植物修复和根际修复,用于安全地从环境中去除该化合物 . 这些技术利用微生物及其在完全降解过程中利用顽固污染物的能力 .

紫外线辐射研究

已经研究了紫外线辐射对 2-(4-氯苯氧基)-2-甲基丙酸甲酯光谱特性的影响 . 基于氪与低腐蚀性卤素分子混合工作气体的有效高功率准分子障放电灯被用作紫外线辐射源 .

作用机制

Target of Action

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .

Mode of Action

The mode of action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .

Biochemical Pathways

Upon exposure to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .

Result of Action

The action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.

属性

IUPAC Name |

methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIVINXAZVEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203674 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55162-41-9 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)